molecular formula C11H14Cl2N2OS B3022256 {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1185709-34-5

{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Cat. No. B3022256
CAS RN: 1185709-34-5
M. Wt: 293.2
InChI Key: AJMCULRISPXGSL-UHFFFAOYSA-N
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Description

The compound , {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the chemical behavior and properties of similar structures. The first paper discusses pharmacologically active benzo[b]thiophen derivatives, which are structurally related to thiazoles, indicating a potential relevance in the context of bioactive compounds . The second paper details molecular cocrystals involving a thiadiazol derivative, which shares a similar heterocyclic motif with thiazoles, and could provide information on the molecular interactions and crystal structures of related compounds .

Synthesis Analysis

The synthesis of related compounds involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines . This suggests that a similar approach could be used for synthesizing the thiazolyl derivative , possibly involving a bromination step followed by a substitution reaction with an appropriate amine. The second paper does not provide direct synthesis information for the compound of interest but does discuss the formation of cocrystals and salts, which could be relevant for the isolation and purification of the target compound .

Molecular Structure Analysis

While the exact molecular structure of this compound is not analyzed in the papers, the structural analysis of related compounds, such as the cocrystals and salts of thiadiazol derivatives, reveals hydrogen bonding motifs and (\pi)-(\pi) stacking interactions . These interactions are crucial for the stability and packing of the molecules in the solid state and could be indicative of the behavior of the thiazolyl derivative's molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis routes and interactions described for related compounds suggest that the thiazolyl derivative could undergo similar reactions, such as nucleophilic substitution or the formation of hydrogen-bonded complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. Nonetheless, the properties of benzo[b]thiophen derivatives and thiadiazol cocrystals, such as solubility, melting points, and crystal packing, could provide a comparative basis for predicting the properties of the thiazolyl derivative . The presence of a methoxy group and the thiazole ring in the compound suggests potential for specific solubility characteristics and reactivity patterns.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives, including compounds similar to "{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride," have been widely studied. For example, the work by P. Uma et al. (2017) focuses on synthesizing various benzo[d]thiazole derivatives and examining their biological activities, particularly against bacterial strains. These compounds, synthesized through condensation reactions, were found to have significant toxicity against bacteria, especially those derivatives with a chlorine substituent and a methoxy group, indicating their potential as antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Anticancer Activity

The exploration of thiazole derivatives for their anticancer properties is another significant area of research. T. Yakantham et al. (2019) designed and synthesized a series of thiazol-4-amine derivatives and evaluated their anticancer activity against various human cancer cell lines. These compounds demonstrated good to moderate activity, highlighting the potential of thiazole derivatives in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of thiazole derivatives. M. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and assessed their antimicrobial and antiproliferative activities. Some of these compounds exhibited strong antimicrobial activity against specific bacterial strains and showed cytotoxicity against cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Anticoccidial and Antimicrobial Activity

The compound 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, which shares structural similarities with "this compound," was found to possess significant anticoccidial and antimicrobial activities, suggesting its potential use in veterinary medicine and microbial infection control (Georgiadis, 1976).

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.2ClH/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11;;/h2-5,7H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCULRISPXGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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